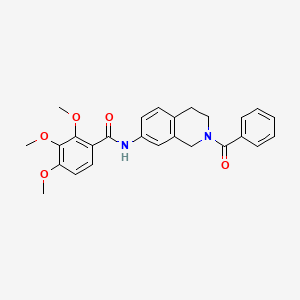

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide

Description

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide is a synthetic benzamide derivative featuring a tetrahydroisoquinoline core substituted with a benzoyl group and a trimethoxybenzamide moiety. The synthesis of related benzamide derivatives often involves coupling reactions between amine-containing scaffolds (e.g., tetrahydroisoquinoline) and substituted benzoyl chlorides or activated carboxylic acids, as exemplified in general synthetic protocols for analogous compounds .

Properties

IUPAC Name |

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,3,4-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O5/c1-31-22-12-11-21(23(32-2)24(22)33-3)25(29)27-20-10-9-17-13-14-28(16-19(17)15-20)26(30)18-7-5-4-6-8-18/h4-12,15H,13-14,16H2,1-3H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJQIAIWDUZFKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide typically involves multiple steps. The synthetic route generally starts with the preparation of the isoquinoline core, followed by the introduction of the benzoyl group and the trimethoxybenzamide moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroisoquinoline compounds.

Scientific Research Applications

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Researchers may investigate its potential therapeutic effects, including anti-inflammatory, anti-cancer, or neuroprotective properties.

Industry: It can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as the type of cells or tissues being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key analogues include:

N-(1-(2-(benzylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl)-3,4,5-trimethoxybenzamide (Compound 5a)

- Structural Differences: Compound 5a replaces the tetrahydroisoquinoline core with a piperidine ring conjugated to a triazolopyrimidine scaffold. The benzamide moiety retains trimethoxy substitution but lacks the benzoyl group present in the target compound.

- Synthetic Pathway : Synthesized via a multi-step protocol involving thiobenzylation and coupling reactions, achieving an 84% yield . This highlights the efficiency of benzamide-forming reactions in generating structurally diverse analogues.

Benzathine Benzylpenicillin

- Structural Contrast: Benzathine benzylpenicillin (CAS 1538-09-6) is a penicillin derivative with a dibenzylethylenediamine salt structure, unrelated to benzamide or tetrahydroisoquinoline frameworks .

- Functional Comparison : Unlike the target compound, which is likely designed for targeted small-molecule interactions, benzathine benzylpenicillin serves as a long-acting antibiotic. This underscores the role of structural motifs in dictating pharmacological mechanisms.

General Trends in Benzamide Derivatives

- Crystallographic Analysis: SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining and solving crystal structures of small molecules like benzamides . The tetrahydroisoquinoline-benzamide scaffold may exhibit unique crystallographic packing compared to simpler benzamide derivatives due to steric and electronic effects from the trimethoxy and benzoyl groups.

- Synthetic Flexibility : The evidence highlights modular synthetic routes (e.g., coupling of pre-functionalized cores) common to benzamide derivatives, enabling systematic structural diversification .

Data Table: Comparative Overview

Research Findings and Limitations

- Synthesis Gaps : While outlines methods for analogous compounds, detailed protocols or yields for the target benzamide are absent, indicating a need for further experimental validation.

- Bioactivity Data: No direct pharmacological studies are referenced in the provided evidence, limiting mechanistic comparisons.

Biological Activity

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 394.46 g/mol. It features a tetrahydroisoquinoline core linked to a benzamide moiety and three methoxy groups on the aromatic ring. The presence of these functional groups is believed to influence its biological activity.

Preliminary studies suggest that this compound may exert its effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential in modulating pathways related to inflammation and cell proliferation.

- Receptor Binding : It may interact with various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Anticancer Properties

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit anticancer properties. This compound has been evaluated for its cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 5.0 | Significant inhibition of cell growth |

| HCT116 (colon cancer) | 8.0 | Induction of apoptosis |

| A549 (lung cancer) | 6.5 | Cell cycle arrest in G1 phase |

These results suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Anti-inflammatory Activity

The compound has been investigated for anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This activity is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.

Case Studies and Research Findings

-

Study on Anticancer Effects :

A recent study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various derivatives of tetrahydroisoquinolines. The researchers found that this compound exhibited superior cytotoxicity against MCF-7 cells compared to other analogs. -

Mechanistic Insights :

Another study explored the mechanism by which this compound induces apoptosis in cancer cells. It was found to activate caspase pathways leading to programmed cell death through mitochondrial dysfunction . -

Inflammation Model :

In an experimental model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly decreased paw edema in mice, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Question: What are the key considerations for synthesizing N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide with high purity and yield?

Methodological Answer:

- Reaction Conditions : Precise temperature control (e.g., reflux conditions) and monitoring reaction times are critical to minimize side reactions and maximize yield .

- Purification : Use preparative HPLC to isolate the compound, ensuring >95% purity. For example, reports a 33% yield after HPLC purification .

- Reagent Selection : Optimize stoichiometry and use anhydrous solvents to prevent hydrolysis of sensitive functional groups (e.g., benzamide or tetrahydroisoquinoline moieties) .

Basic Question: Which spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirm structural integrity by matching observed peaks to expected chemical shifts (e.g., aromatic protons at δ 7.23–7.86 ppm, methoxy groups at δ 3.7–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., HRMS (ESI) m/z calculated for C17H18NO6: 332.1129; found: 332.1135) .

- Melting Point and Solubility : Determine physical properties to guide formulation for biological assays (e.g., DMSO solubility for in vitro studies) .

Advanced Question: How can researchers design experiments to optimize the synthetic route using statistical methods?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., temperature, reagent ratios, solvent polarity). highlights the use of DoE to reduce experimental runs while capturing critical parameters .

- Response Surface Methodology (RSM) : Model nonlinear relationships to identify optimal conditions (e.g., maximizing yield while minimizing impurities) .

Advanced Question: How should contradictions in reported yields from different synthetic methods be analyzed?

Methodological Answer:

- Comparative Analysis : Compare reaction parameters (e.g., stoichiometry of 1-iodoethane in : 3 eq. gave 76% yield vs. 1 eq. for 1-iodopropane yielding 15%) .

- Steric and Electronic Effects : Investigate how substituents (e.g., bulky benzyl groups) hinder reactivity, leading to lower yields in certain routes .

- Side Reaction Screening : Use LC-MS to detect intermediates or byproducts (e.g., incomplete acylation or ring-opening side reactions) .

Advanced Question: What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Derivatization : Synthesize analogs with modified substituents (e.g., methoxy → ethoxy groups) to assess impact on biological activity. demonstrates how alkyl chain length in substituents affects orexin receptor antagonism .

- In Vitro Assays : Test derivatives against target enzymes or receptors (e.g., fluorescence polarization assays for binding affinity) .

- Computational Modeling : Use molecular docking to predict interactions with biological targets (e.g., binding pockets of orexin receptors) .

Advanced Question: How can the mechanism of action of this compound be elucidated in biological systems?

Methodological Answer:

- Target Engagement Studies : Perform competitive binding assays with radiolabeled ligands (e.g., ³H-labeled compounds) to quantify receptor occupancy .

- Enzyme Inhibition Kinetics : Use Michaelis-Menten plots to determine inhibition constants (Ki) for enzyme targets .

- Cellular Imaging : Employ fluorescent analogs (e.g., derivatives with xanthene cores as in ) to track subcellular localization .

Advanced Question: What are the applications of this compound in multi-step synthetic pathways or material science?

Methodological Answer:

- Building Block for Complex Molecules : Use as a precursor for fused heterocycles (e.g., benzoxazepines in ) .

- Fluorescent Probes : Functionalize with fluorophores (e.g., xanthene derivatives) for imaging molecular interactions in live cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.